4-tert-butyl-N-(4-ethylphenyl)benzamide

Description

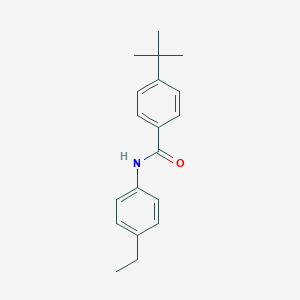

4-tert-butyl-N-(4-ethylphenyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl ring and an ethyl-substituted phenylamine group. Its molecular formula is C₁₉H₂₃NO, with a molecular weight of 281.39 g/mol. This compound is of interest in medicinal chemistry, particularly in antimicrobial and receptor modulation studies, though its specific applications require further exploration .

Properties

Molecular Formula |

C19H23NO |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

4-tert-butyl-N-(4-ethylphenyl)benzamide |

InChI |

InChI=1S/C19H23NO/c1-5-14-6-12-17(13-7-14)20-18(21)15-8-10-16(11-9-15)19(2,3)4/h6-13H,5H2,1-4H3,(H,20,21) |

InChI Key |

YVYBKYKANDNZIL-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Lipophilicity : The tert-butyl group consistently increases lipophilicity across analogs, which may enhance blood-brain barrier penetration .

- Electronic Effects : Electron-donating groups (e.g., ethyl, methoxy) vs. electron-withdrawing groups (e.g., chloro, nitro) alter charge distribution, affecting receptor binding or catalytic activity .

- Biological Activity :

- Antifungal benzamides (e.g., compound 1 in ) with tert-butyl and ethylpiperazine groups show efficacy against Candida biofilms, suggesting the ethylphenyl group in the target compound may contribute to similar interactions .

- In PCAF HAT inhibition (), acyl chain substituents at the 2-position are critical, but the target compound lacks these, implying divergent mechanisms .

Pharmacological and Toxicological Profiles

- Antifungal Activity: Derivatives like 4-tert-butyl-N-(quinolin-8-yl)benzamide () demonstrate fungicidal activity with MFC values against C. albicans, though the ethylphenyl analog’s efficacy remains uncharacterized .

- Tubulin Binding : Benzamides with trimethoxyphenyl groups () exhibit high tubulin affinity, whereas the tert-butyl group’s steric bulk may reduce binding compared to smaller substituents .

- Toxicity: Limited data exist for the target compound, but structurally similar benzamides (e.g., 4-tert-butyl-N-(quinolin-8-yl)benzamide) are classified as acutely toxic (Category 4 for inhalation, dermal, and oral exposure), necessitating caution in handling .

Physicochemical Properties

- Solubility : Methoxy and ethoxy substituents () improve aqueous solubility compared to ethyl or tert-butyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.